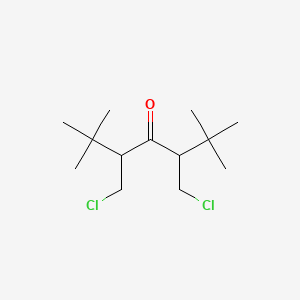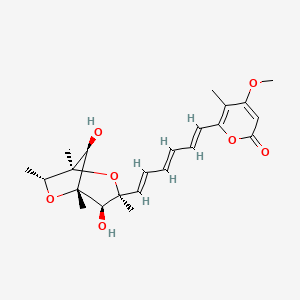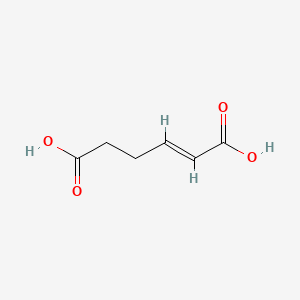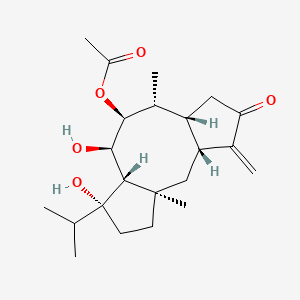
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one, also known as BCMTH, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. BCMTH is a ketone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and physiological effects:
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to induce apoptosis, or programmed cell death, which can lead to the inhibition of tumor growth. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has several advantages for use in lab experiments, including its high purity and stability. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one can be easily synthesized using a variety of methods, which makes it readily available for use in research. However, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one, including investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one and to identify its molecular targets. Furthermore, research is needed to investigate the potential applications of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one in agriculture and industry, including its potential as a pesticide and a solvent.
Méthodes De Synthèse
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-2,4-hexanedione with formaldehyde and hydrogen chloride, or the reaction of 3,5-dimethyl-2,4-hexanedione with thionyl chloride and hydrogen chloride. These methods have been optimized to produce high yields of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one with minimal impurities.
Applications De Recherche Scientifique
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential applications in various fields of research, including medicine, agriculture, and industry. In medicine, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been investigated for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of disease.
In agriculture, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been investigated for its potential as a pesticide, as it has been shown to have insecticidal properties against a variety of pests. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential as a plant growth regulator, as it has been shown to promote the growth of certain crops.
In industry, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been investigated for its potential as a solvent, as it has been shown to dissolve a variety of organic compounds. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential as a precursor to other chemical compounds, as it can be easily modified to produce a variety of derivatives.
Propriétés
IUPAC Name |
3,5-bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Cl2O/c1-12(2,3)9(7-14)11(16)10(8-15)13(4,5)6/h9-10H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAOCFWHMESHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCl)C(=O)C(CCl)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721200 |
Source


|
| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106993-42-4 |
Source


|
| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7alpha)- (9CI)](/img/no-structure.png)






![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)

![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)